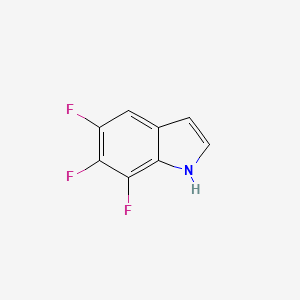

5,6,7-trifluoro-1H-indole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5,6,7-trifluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c9-5-3-4-1-2-12-8(4)7(11)6(5)10/h1-3,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMSVCBDSJEBFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C(=C(C=C21)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247564-64-3 | |

| Record name | 5,6,7-trifluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

5,6,7-Trifluoro-1H-indole (CAS 247564-64-3): Synthesis, Physicochemical Profiling, and Applications in Cation–π Receptor Probing

Executive Summary5,6,7-Trifluoro-1H-indole[1] is a highly specialized fluorinated heterocyclic building block utilized extensively in advanced medicinal chemistry and molecular neurobiology. By strategically incorporating three fluorine atoms on the benzenoid ring of the indole core, researchers can systematically modulate the electronic properties of the aromatic system without introducing significant steric hindrance[2]. This whitepaper provides an in-depth technical analysis of 5,6,7-trifluoro-1H-indole, detailing its physicochemical properties, validated synthetic methodologies, and its critical role in probing cation–π interactions withinnicotinic acetylcholine receptors (nAChRs)[3].

Physicochemical Profiling & Structural Causality

The unique utility of 5,6,7-trifluoro-1H-indole stems from the high electronegativity of fluorine. The inductive electron-withdrawing effect of the three fluorine atoms significantly depletes the π-electron density of the indole ring.

Causality of Fluorination:

-

Isosteric Replacement: The van der Waals radius of fluorine (1.47 Å) is comparable to hydrogen (1.20 Å). This allows 5,6,7-trifluoro-1H-indole to act as a nearly perfect structural isostere for native indole, fitting seamlessly into the same hydrophobic or aromatic binding pockets in target proteins[1].

-

Electronic Modulation: The progressive addition of fluorine atoms linearly decreases the cation–π binding energy. This predictable electronic scaling is essential for plotting structure-activity relationships (SAR) in receptor binding assays[2].

Table 1: Physicochemical Properties of 5,6,7-Trifluoro-1H-indole

| Property | Value |

| CAS Number | 247564-64-3[3] |

| Molecular Formula | C8H4F3N[4] |

| Molecular Weight | 171.12 g/mol [3] |

| InChI Key | QSMSVCBDSJEBFM-UHFFFAOYSA-N[3] |

| Physical Form | Solid (Room Temperature)[3] |

| Purity Standards | ≥ 95% (typically verified by HPLC/NMR)[4] |

Synthetic Methodology: The Sonogashira-CuI Cyclization Protocol

The synthesis of 5,6,7-trifluoro-1H-indole requires a robust, regioselective approach. The standard and most reliable method involves a followed by a copper(I)-mediated intramolecular cyclization[5]. This protocol ensures high fidelity in maintaining the fluorination pattern.

Causality of Reagent Selection:

-

PdCl2(PPh3)2 / CuI: The palladium catalyst facilitates the oxidative addition into the aryl-iodine bond, while CuI acts as a co-catalyst to form the reactive copper acetylide.

-

DMF as Solvent in Cyclization: N,N-Dimethylformamide (DMF) is chosen for the cyclization step because its polar aprotic nature stabilizes the transition state of the nucleophilic attack by the aniline nitrogen onto the activated alkyne[2].

Step-by-Step Experimental Protocol:

Step 1: Sonogashira Cross-Coupling

-

Preparation: In an inert atmosphere (argon/nitrogen), dissolve 1.0 equivalent of 2,3,4-trifluoro-6-iodoaniline in anhydrous triethylamine (TEA) and tetrahydrofuran (THF) (1:1 ratio).

-

Catalyst Addition: Add 0.05 equivalents of bis(triphenylphosphine)palladium(II) dichloride[PdCl2(PPh3)2] and 0.1 equivalents of Copper(I) iodide (CuI).

-

Alkyne Introduction: Slowly add 1.2 equivalents of trimethylsilylacetylene (TMS-acetylene) dropwise at room temperature.

-

Reaction: Stir the mixture at 50°C for 4-6 hours. Monitor completion via TLC or LC-MS.

-

Workup: Filter the mixture through a Celite pad to remove metal salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to yield 6-(trimethylsilylethynyl)-2,3,4-trifluoroaniline[1].

Step 2: CuI-Mediated Cyclization

-

Preparation: Dissolve the purified 6-(trimethylsilylethynyl)-2,3,4-trifluoroaniline in anhydrous DMF.

-

Cyclization: Add 1.5 equivalents of CuI. Heat the reaction mixture to 100°C for 2-4 hours under an inert atmosphere[2].

-

Validation: The CuI serves a dual purpose: it facilitates the desilylation of the alkyne and activates the triple bond for the 5-endo-dig cyclization by the adjacent amine.

-

Workup & Isolation: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate. Purify via column chromatography to isolate pure 5,6,7-trifluoro-1H-indole (CAS 247564-64-3)[3].

Synthetic workflow for 5,6,7-trifluoro-1H-indole via Sonogashira coupling.

Applications in Drug Development: Probing Cation–π Interactions

In molecular neurobiology, the cation–π interaction is a fundamental non-covalent force that dictates the binding of endogenous neurotransmitters, such as acetylcholine (ACh), to their respective receptors[1]. 5,6,7-Trifluoro-1H-indole is a critical precursor for synthesizing, an unnatural amino acid used to probe these interactions[2].

Self-Validating Experimental System: To prove that a specific tryptophan residue (e.g., Trp149 in the nAChR) participates in a cation–π interaction with ACh, researchers employ in vivo nonsense suppression mutagenesis[1].

-

Synthesis of F3-Trp: 5,6,7-Trifluoro-1H-indole is enzymatically or chemically converted into the corresponding fluorinated tryptophan.

-

tRNA Ligation: The unnatural amino acid is chemically ligated to a suppressor tRNA (pdCpA-amino acid conjugate)[2].

-

Oocyte Expression: Xenopus oocytes are co-injected with the mutant mRNA (containing a UAG stop codon at the target Trp site) and the charged suppressor tRNA.

-

Electrophysiological Assay: The functional receptors expressed on the oocyte surface are tested for ACh sensitivity (EC50).

Mechanistic Insight: Because each fluorine atom withdraws electron density, the cation–π binding energy is systematically reduced. If a cation–π interaction is present, the log(EC50) of the receptor will increase linearly with the degree of fluorination (from wild-type Trp → monofluoro-Trp → difluoro-Trp → 5,6,7-trifluoro-Trp). This provides an unambiguous, self-validating proof of the binding mechanism[1].

Logic pathway demonstrating how progressive fluorination modulates cation-π binding.

Analytical Validation & Quality Control

To ensure the integrity of 5,6,7-trifluoro-1H-indole for sensitive biological assays, rigorous quality control is mandatory[3].

-

1H NMR (CDCl3): Expected to show the distinct indole NH proton (broad singlet, ~8.2 ppm) and the single aromatic proton at the 4-position, heavily split by long-range fluorine coupling.

-

19F NMR (CDCl3): Three distinct fluorine signals corresponding to the 5, 6, and 7 positions, exhibiting complex multiplet splitting due to F-F and F-H coupling.

-

LC-MS: A molecular ion peak [M-H]- at m/z 170.1 in negative electrospray ionization (ESI) mode, confirming the molecular weight of 171.12 g/mol .

References

-

Title: From ab initio quantum mechanics to molecular neurobiology: A cation–π binding site in the nicotinic receptor Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

-

Title: Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist Source: Elsevier Science URL: [Link]

Sources

- 1. From ab initio quantum mechanics to molecular neurobiology: A cation–π binding site in the nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. 5,6,7-Trifluoro-1H-indole | 247564-64-3 [sigmaaldrich.com]

- 4. 5,6,7-trifluoro-1H-indole | CymitQuimica [cymitquimica.com]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

trifluoroindole derivatives in drug discovery

An In-Depth Technical Guide to Trifluoroindole Derivatives in Drug Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2][3] The strategic introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into this scaffold has emerged as a powerful strategy in modern drug design. This guide provides a comprehensive technical overview of trifluoroindole derivatives, exploring their synthesis, multifaceted therapeutic applications, and the nuanced structure-activity relationships (SAR) that govern their efficacy. We will delve into the rationale behind their design, from enhancing metabolic stability to modulating target binding, and present field-proven insights for researchers, scientists, and drug development professionals.

The Trifluoromethyl Group: A Game-Changer for the Indole Scaffold

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[4][5] The trifluoromethyl group, in particular, imparts a unique combination of electronic and steric effects that can dramatically improve a molecule's drug-like characteristics.

-

Metabolic Stability and Bioavailability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This often leads to improved metabolic stability and a longer half-life in vivo.[4]

-

Lipophilicity and Permeability: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. This is a critical parameter for drugs targeting the central nervous system (CNS).[4][5]

-

Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the CF3 moiety can significantly alter the pKa of nearby functional groups, such as the indole N-H.[5] This can influence the molecule's ionization state at physiological pH, affecting its solubility, receptor binding, and pharmacokinetic profile.

-

Enhanced Binding Affinity: The CF3 group can participate in unique, non-covalent interactions with biological targets, including dipole-dipole interactions and orthogonal multipolar interactions with amide backbones, which are not possible for a methyl group. This can lead to a significant increase in binding affinity and potency.

The following diagram illustrates the logical flow from the core indole structure to the enhanced properties conferred by trifluoromethylation.

Caption: Logical relationship between the core indole structure and its enhanced properties upon trifluoromethylation.

Synthetic Pathways to Trifluoroindole Derivatives

The synthesis of trifluoroindole derivatives requires specialized methods to introduce the CF3 group efficiently and with regiocontrol. Several robust protocols have been developed.

Domino Trifluoromethylation/Cyclization

A highly efficient one-pot method involves the domino trifluoromethylation and cyclization of readily available 2-alkynylanilines.[6] This approach utilizes a fluoroform-derived copper-trifluoromethyl (CuCF3) reagent.

-

Causality of Experimental Choices: The use of N-tosyl or N-mesyl protecting groups on the aniline nitrogen is crucial for successful cyclization.[6] These electron-withdrawing groups activate the substrate and facilitate the desired reaction cascade. The choice of additives like tetramethylethylenediamine (TMEDA) can also be critical, as it can act as both a ligand for the copper catalyst and a carbon donor in certain transformations.[6]

Experimental Workflow: Domino Synthesis

Caption: Workflow for the domino synthesis of 2-(trifluoromethyl)indoles.

Protocol 1: Synthesis of 2-(Trifluoromethyl)indoles via Domino Reaction

This protocol is adapted from the method described by Ye et al.[6]

-

Preparation: In a nitrogen-filled glovebox, add the N-protected 2-alkynylaniline (0.2 mmol), CuCF3 reagent (0.4 mmol), and a suitable solvent (e.g., DMF, 2 mL) to a sealed reaction tube.

-

Reaction: Remove the tube from the glovebox and place it in a preheated oil bath at the optimized temperature (e.g., 80-100 °C).

-

Monitoring: Stir the reaction mixture for the specified time (e.g., 12-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(trifluoromethyl)indole.

Trifluoroindoles as High-Value Scaffolds in Therapeutic Areas

The unique properties of trifluoroindole derivatives have led to their exploration in a wide range of therapeutic contexts, most notably in oncology and neurodegenerative diseases.

Anticancer Agents: Targeting Kinase Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[7][8] Indole derivatives have been extensively developed as kinase inhibitors, and the trifluoroindole scaffold offers distinct advantages.[7][9][10]

Case Study: PI3Kδ Inhibition in Leukemia The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is frequently hyperactivated in malignancies, promoting cell proliferation and survival.[11] Bioisosteric replacement of a standard indole moiety led to the development of FD223, a potent and highly selective PI3Kδ inhibitor for the potential treatment of Acute Myeloid Leukemia (AML).[11][12]

-

Mechanism of Action: FD223 effectively suppresses the phosphorylation of AKT at Ser473, a key downstream effector of PI3K. This inhibition leads to cell cycle arrest in the G1 phase and ultimately inhibits the proliferation of AML cell lines.[11][12]

PI3K/AKT Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by a trifluoroindole derivative.

Comparative Biological Activity of Indole-Based Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Key Structural Feature | Reference |

| FD223 | PI3Kδ | 1 | MOLM-16 (AML) | Trifluoro-pyrrolo-pyrimidine | [11][12] |

| Idelalisib | PI3Kδ | ~2.5 | Various | Purine scaffold | [11] |

| Sunitinib | VEGFR, PDGFR | 2-10 | Various | 5-Fluoro-oxindole | [13][14] |

| Compound 5l | FLT3 / CDK2 | 36.2 / 8.2 | NCI-60 | 5-Fluoro-oxindole | [13] |

Agents for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies including oxidative stress, protein aggregation, and neuroinflammation.[15] Indole derivatives, known for their antioxidant and neuroprotective properties, are promising candidates for developing new therapies.[16][17][18]

The introduction of fluorine can enhance the ability of these compounds to cross the blood-brain barrier and improve their overall pharmacokinetic profile, making them more suitable for treating CNS disorders. For example, indole derivatives have been designed as dual-effective agents that combine N-methyl-D-aspartate (NMDA) receptor antagonism with antioxidant activity to offer a multi-pronged neuroprotective strategy.[16]

Structure-Activity Relationship (SAR) Insights

The biological activity of trifluoroindole derivatives is highly dependent on the position and nature of substituents on the indole ring.

-

Position of Fluorination: The placement of the fluoro or trifluoromethyl group is critical. For instance, in a series of indole-chalcones, a fluoro group at the 5- or 6-position of the indole ring resulted in potent cytotoxicity against drug-resistant colorectal cancer cells.[19]

-

Bioisosteric Replacement: The trifluoromethyl group can serve as an effective bioisostere for other chemical groups. In the development of CB1 receptor positive allosteric modulators, a CF3 group successfully replaced an aliphatic nitro group, leading to compounds with greater potency and improved metabolic stability.[20] This demonstrates the power of using the CF3 group to overcome the liabilities of "undesirable" functional groups while maintaining or improving biological activity.

SAR Logic Diagram

Caption: Logical flow of a Structure-Activity Relationship (SAR) analysis for trifluoroindole derivatives.

Protocol 2: α-Glucosidase Inhibition Assay

This protocol is representative of an in vitro assay to screen for biological activity, adapted from a study on 5-fluoro-2-oxindole derivatives.[21]

-

Reagent Preparation: Prepare a solution of α-glucosidase in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer. Prepare various concentrations of the test trifluoroindole compound.

-

Incubation: In a 96-well plate, add the α-glucosidase solution to wells containing either the test compound or a vehicle control. Incubate the plate at 37 °C for 10 minutes.

-

Reaction Initiation: Add the pNPG substrate solution to all wells to start the reaction.

-

Measurement: Incubate the plate at 37 °C for a further 20 minutes. Stop the reaction by adding a sodium carbonate (Na2CO3) solution.

-

Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, indicating enzyme activity.

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting inhibition percentage against inhibitor concentration.

Conclusion and Future Perspectives

Trifluoroindole derivatives represent a highly valuable and versatile class of molecules in drug discovery. The strategic incorporation of the trifluoromethyl group confers significant advantages, including enhanced metabolic stability, modulated physicochemical properties, and potent biological activity across a range of therapeutic targets. Synthetic methodologies have evolved to provide efficient access to these complex scaffolds, enabling extensive SAR studies and lead optimization.

Future research will likely focus on developing more stereoselective and regioselective fluorination techniques, exploring novel trifluoroindole derivatives against new and challenging biological targets, and applying computational methods to rationally design next-generation inhibitors with improved potency and selectivity. The trifluoroindole scaffold is poised to remain a "privileged" and fruitful starting point for the development of innovative medicines to address significant unmet medical needs.

References

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20, 1676-1679. [Link]

-

ResearchGate. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 223, 113661. [Link]

-

RJPT. (2012). Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. Research Journal of Pharmacy and Technology. [Link]

-

ResearchGate. (2024). Synthesis of fluoroindole derivatives 409 (a–b). Tetrahedron. [Link]

-

Panferova, L. I., Smirnov, V. O., Levin, V. V., Kokorekin, V. A., Struchkova, M. I., & Dilman, A. D. (2017). Synthesis of 3-Fluoroindoles via Photoredox Catalysis. The Journal of Organic Chemistry, 82(2), 745-753. [Link]

-

Lin, J., Liang, Q.-M., Ye, Y.-N., Xiao, D., & Lu, L. (2020). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 8, 609. [Link]

-

Tseng, C.-C., et al. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters. [Link]

-

PubMed. (2011). Synthesis of indole and biindolyl triflones: trifluoromethanesulfonylation of indoles with Tf2O/TTBP (2,4,6-tri-tert-butylpyridine) system. [Link]

-

PubMed. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. [Link]

-

Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639-642. [Link]

-

ChemRxiv. (2023). Catalytic, Dearomative 2,3-Difluorination of Indoles. [Link]

-

Heinrich, T. (n.d.). Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo. CHIMIA. [Link]

-

ResearchGate. (n.d.). Structure of 5-fluoroindole derivatives 145–150. [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals, 17(7), 896. [Link]

-

ResearchGate. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [Link]

-

RSC Medicinal Chemistry. (n.d.). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. [Link]

-

Preprints.org. (2024). Compounds Based on Indoles in the Creation of Anti-Neurodegenerative Medicines. [Link]

-

Beilstein Journal of Organic Chemistry. (2022). Recent advances in the synthesis of fluoroalkylated compounds using fluoroalkyl anhydrides. [Link]

-

The Open Medicinal Chemistry Journal. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

-

PubMed. (2013). Indole derivatives as dual-effective agents for the treatment of neurodegenerative diseases: synthesis, biological evaluation, and molecular modeling studies. [Link]

-

ResearchGate. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]

-

LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]

-

PubMed. (n.d.). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. [Link]

-

OAText. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. [Link]

-

Semantic Scholar. (2017). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. [Link]

-

PubMed. (n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [Link]

-

ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. [Link]

-

Zhou, G., et al. (2014). Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(12), 5257-5266. [Link]

-

MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. [Link]

-

Sola, I., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. International Journal of Molecular Sciences, 24(24), 17208. [Link]

-

Sharma, D., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 237, 114389. [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis of indoles and their applications. [Link]

-

Zhang, M., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Signal Transduction and Targeted Therapy, 7(1), 256. [Link]

-

MDPI. (2025). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. [Link]

-

PubMed. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their ( p-Cymene)dichloridoruthenium(II) Complexes. [Link]

-

Advanced Journal of Chemistry. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. [Link]

-

MDPI. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. [Link]

-

PubMed. (2014). Structure-activity relationship studies of indole-based compounds as small molecule HIV-1 fusion inhibitors targeting glycoprotein 41. [Link]

-

JCT. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]

-

PubMed. (2024). Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor [mdpi.com]

- 14. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 15. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indole derivatives as dual-effective agents for the treatment of neurodegenerative diseases: synthesis, biological evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents [ouci.dntb.gov.ua]

- 18. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules | MDPI [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]

Engineering Next-Generation Therapeutics: The Discovery and Application of Novel Trifluoroindole Scaffolds

The Physicochemical Rationale for Trifluoromethylation

As a Senior Application Scientist navigating the high attrition rates of modern drug discovery, I consistently emphasize the strategic functionalization of privileged scaffolds. The indole ring is ubiquitous in biologically active compounds, serving as the core of countless neurotransmitters, natural products, and synthetic drugs. However, functionalizing indoles with a trifluoromethyl ( −CF3 ) group fundamentally alters their1[1].

-

Lipophilicity & Membrane Permeability: The highly electronegative −CF3 group increases the overall lipophilicity (LogP) of the molecule. This enhancement directly translates to superior passive diffusion across cellular membranes and the blood-brain barrier (BBB), a critical parameter for CNS-targeted therapeutics[1].

-

Metabolic Stability: Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings. Strategically placing a −CF3 group at metabolically labile positions (such as C-2 or C-5 of the indole core) effectively blocks oxidative metabolism due to the strength of the C-F bond, thereby prolonging the drug's half-life[1].

-

Electronic Modulation: The strong electron-withdrawing nature of the −CF3 group modulates the pKa of adjacent hydrogen bond donors (like the indole N-H). This electronic tuning directly impacts target binding affinity by optimizing hydrogen bonding networks within the receptor pocket[2].

Advanced Synthetic Methodologies: Radical-Mediated Trifluoromethylation

Historically, synthesizing trifluoroindoles required harsh conditions, toxic gaseous reagents (like CF3I ), or expensive transition-metal catalysts. Modern synthetic workflows have shifted towards 2 that offer superior regioselectivity and broad functional group tolerance without the need for N-protecting groups[2].

Protocol: Metal-Free Radical Trifluoromethylation of Isonitriles

This self-validating protocol utilizes Togni's reagent as a bench-stable, electrophilic −CF3 source, initiated by a single-electron transfer (SET) mechanism[2].

Step 1: Reagent Preparation & Atmosphere Control

-

Action: Charge an oven-dried Schlenk tube with the isonitrile precursor (1.2 equiv), Togni's reagent (1.0 equiv), K2CO3 (2.0 equiv), and tetrabutylammonium iodide ( Bu4NI , 20 mol%).

-

Causality: Bu4NI acts as a mild, metal-free radical initiator. The iodide ion donates an electron to Togni's reagent, homolytically cleaving the hypervalent I-CF3 bond to generate the highly reactive CF3∙ radical. K2CO3 acts as a base to neutralize acidic byproducts, preventing the premature hydrolytic degradation of the sensitive isonitrile precursor.

Step 2: Solvent Addition & Deoxygenation

-

Action: Evacuate and backfill the Schlenk tube with Argon gas (repeat 3x). Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

-

Causality: Argon displacement is a critical self-validating step; ambient oxygen acts as a potent radical scavenger, forming unreactive peroxy species that terminate the chain reaction. 1,4-dioxane is selected because it provides an optimal dielectric environment to stabilize radical intermediates and possesses a boiling point suitable for the required thermal initiation.

Step 3: Radical Addition and Intramolecular Cyclization

-

Action: Stir the reaction mixture at 80 °C for 12 hours. Monitor conversion via TLC.

-

Causality: The electrophilic CF3∙ radical selectively attacks the electron-rich carbon of the isonitrile, forming a transient imidoyl radical. This intermediate undergoes a rapid, entropically favored cyclization into the adjacent aromatic ring. Subsequent rearomatization yields the thermodynamically stable 2-trifluoromethylindole core[2].

Step 4: Quenching and Purification

-

Action: Cool the vessel to room temperature, quench with deionized water, extract with ethyl acetate, and purify via silica gel flash chromatography (hexane/EtOAc gradient).

Workflow of radical-mediated synthesis of 2-trifluoromethylindoles using Togni's reagent.

Biological Evaluation: High-Throughput Screening & SAR

The integration of trifluoroindoles into high-throughput screening libraries has yielded potent hits across diverse therapeutic areas, highlighting the scaffold's versatility.

Case Study A: p97 AAA ATPase Inhibitors (Oncology)

The p97 AAA ATPase is a critical regulator of protein homeostasis, facilitating the extraction and degradation of ubiquitinated proteins via the 26S proteasome. Inhibiting p97 leads to the lethal accumulation of polyubiquitinated proteins, triggering severe endoplasmic reticulum (ER) stress and apoptosis in cancer cells[3]. During a medicinal chemistry optimization campaign, researchers discovered that 3[3].

To understand the steric and electronic boundaries of the binding pocket, a rigorous Structure-Activity Relationship (SAR) study compared the trifluoromethyl group against other bioisosteres, including the bulky, highly lipophilic pentafluorosulfanyl ( −SF5 ) group[3].

Table 1: Biochemical Activities of C-5 Substituted Indole p97 Inhibitors

| Compound | C-5 Substituent | p97-ADPGlo IC50 (μM) | Standard Deviation (μM) | Mechanistic Insight |

| 23 | −NO2 | 0.05 | ± 0.04 | Optimal electronic fit; strong H-bond acceptor. |

| 24 | −CH3 | 0.24 | ± 0.11 | Favorable hydrophobic interaction. |

| 26 | −OCF3 | 3.8 | ± 0.8 | Conformational flexibility reduces binding entropy. |

| 12 | −CF3 | 4.7 | ± 2.0 | Strong electronegativity; rigid hydrophobic fit. |

| 13 | −SF5 | 21.5 | ± 0.4 | Steric clash; volume exceeds pocket capacity. |

Data summarized from Bastola et al., ACS Med Chem Lett.[3]

Causality in SAR: While the −SF5 group is often touted as a "super-trifluoromethyl" group due to its enhanced lipophilicity and electronegativity, its octahedral geometry significantly increases its van der Waals volume. The nearly 5-fold drop in potency (IC50 4.7 μM for −CF3 vs 21.5 μM for −SF5 ) indicates a strict volumetric constraint within the p97 binding cleft. The steric bulk of −SF5 induces a repulsive clash, proving that the −CF3 group offers the optimal balance of electronegativity and spatial economy for this specific target[3].

Mechanism of p97 AAA ATPase inhibition by trifluoroindoles leading to cancer cell apoptosis.

Case Study B: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (Virology)

Beyond oncology, trifluoroindoles have been engineered as potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Novel derivatives have demonstrated 4, outperforming legacy drugs like nevirapine[4]. Crucially, the unique spatial projection and rigidity of the −CF3 group allow these compounds to maintain high potency against the prevalent Y181C drug-resistant mutant strain. This showcases the scaffold's ability to overcome viral escape mechanisms by engaging conserved hydrophobic pockets within the reverse transcriptase allosteric site[4].

Conclusion

The strategic incorporation of the trifluoromethyl group into the indole architecture represents a masterclass in bioisosteric design. By understanding the causal relationships between chemical structure, synthetic accessibility, and biological target topology, researchers can leverage trifluoroindoles to rescue failing drug programs, overcome resistance mutations, and unlock novel therapeutic modalities.

References

-

The Power of Trifluoromethyl Indoles in Modern Drug Discovery NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

2-Trifluoromethylated Indoles via Radical Trifluoromethylation of Isonitriles Organic Letters, ACS Publications[Link]

-

Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile Organic & Biomolecular Chemistry, RSC Publishing[Link]

-

Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 ACS Medicinal Chemistry Letters (via PMC/NIH)[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Unlocking the Therapeutic Potential of 5,6,7-Trifluoro-1H-Indole: A Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and structural versatility allow for interactions with a wide array of biological targets.[1] The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern drug design, often enhancing critical properties such as metabolic stability, membrane permeability, and binding affinity.[3][4][5] The compound 5,6,7-trifluoro-1H-indole represents a compelling, yet underexplored, starting point for drug discovery. The dense fluorination on the benzene ring is anticipated to significantly modulate its physicochemical and pharmacokinetic properties. This guide provides a comprehensive analysis of high-potential therapeutic targets for 5,6,7-trifluoro-1H-indole, grounded in existing literature for structurally related compounds, and presents detailed experimental workflows for target validation.

Rationale: Why 5,6,7-Trifluoro-1H-Indole?

The therapeutic potential of indole derivatives is vast, with applications in oncology, neurodegenerative diseases, and infectious diseases.[6][7][8] Modifications, especially halogenation, have been shown to increase the potency of these compounds, in some cases making them more effective than standard chemotherapies.[9] Fluorine, in particular, can increase lipophilicity and bioavailability, enhancing the ability of a molecule to cross the blood-brain barrier—a critical factor for neurological drug candidates.[3][10]

The specific 5,6,7-trifluoro substitution pattern is of high interest. This contiguous placement of three fluorine atoms creates a strong electron-withdrawing effect on the benzene portion of the indole ring, which can drastically alter the pKa of the indole N-H, influence hydrogen bonding capabilities, and create unique electrostatic interactions with target proteins. A derivative of this core, 2-(5,6,7-trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide, has already been identified as a potent and selective antagonist of the Androgen Receptor's Binding Function-3 (BF3) site, demonstrating clear therapeutic promise in castration-resistant prostate cancer (CRPC).[11][12] This finding serves as a powerful starting point for our investigation.

High-Priority Therapeutic Target Classes

Based on the established activities of fluorinated indoles and the direct evidence for a 5,6,7-trifluoro-1H-indole derivative, we can prioritize several target classes for investigation.

| Target Class | Specific Example(s) | Therapeutic Area | Rationale / Key Evidence |

| Nuclear Receptors | Androgen Receptor (AR) | Oncology (Prostate Cancer) | A derivative is a potent AR BF3 antagonist with excellent in vivo activity against enzalutamide-resistant prostate cancer.[11][12] |

| Protein Kinases | VEGFR-2, EGFR, CDKs, DYRK1/2 | Oncology, Neuroinflammation | Fluorinated indoles and azaindoles are well-established kinase inhibitors, targeting the ATP-binding pocket.[13][14][15] |

| Bacterial Enzymes | DNA Gyrase (GyrB Subunit) | Infectious Diseases | Indole derivatives exhibit antibacterial activity, and molecular docking studies predict binding to the ATP-binding site of DNA gyrase.[16][17] |

| GPCRs | Serotonin Receptor (5-HT7) | Neurology (Neuropathic Pain) | Fluorinated indole-imidazole conjugates are potent and selective 5-HT7 receptor agonists.[18][19] |

Experimental Workflows for Target Identification and Validation

A systematic approach is crucial to efficiently identify and validate the biological targets of 5,6,7-trifluoro-1H-indole. The following workflow illustrates a logical progression from broad screening to specific validation assays.

Caption: General workflow for target identification and validation.

Detailed Protocol: Androgen Receptor (AR) Target Validation

Given the strong preclinical evidence for a derivative, validating the interaction of 5,6,7-trifluoro-1H-indole with the Androgen Receptor is the highest priority. The objective is to determine if the core scaffold itself has affinity for the AR and can antagonize its function.

3.1.1. Experimental Rationale

3.1.2. Workflow Diagram: AR Antagonism Assay

Caption: Workflow for a cell-based AR reporter gene assay.

3.1.3. Step-by-Step Protocol: AR-Luciferase Reporter Assay

-

Cell Culture: Culture AR-negative prostate cancer cells (e.g., PC-3) in appropriate media (e.g., RPMI-1640 + 10% FBS).

-

Seeding: Seed 10,000 cells per well in a 96-well white, clear-bottom plate and allow to adhere overnight.

-

Transfection: Co-transfect cells using a lipid-based transfection reagent with an AR expression plasmid and a luciferase reporter plasmid driven by an androgen-response element (ARE) promoter.

-

Compound Preparation: Prepare a 10-point serial dilution of 5,6,7-trifluoro-1H-indole (e.g., from 100 µM to 5 nM) in DMSO. Prepare controls: vehicle (DMSO), a known antagonist like Enzalutamide (10 µM), and the androgen agonist dihydrotestosterone (DHT, 10 nM).

-

Treatment: After 24 hours of transfection, replace the medium with media containing the test compounds and/or controls. All wells (except the negative control) should be stimulated with 10 nM DHT to induce AR activity.

-

Incubation: Incubate the plate for an additional 24 hours at 37°C.

-

Lysis and Luminescence Reading: Discard the media, lyse the cells, and measure luciferase activity using a commercial kit and a plate luminometer.

-

Data Analysis: Normalize the luminescence signal to the DHT-only control (100% activity) and vehicle control (0% activity). Plot the normalized values against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

3.1.4. Hypothetical Data & Interpretation

A successful outcome would show a dose-dependent decrease in luciferase activity for 5,6,7-trifluoro-1H-indole.

| Compound | IC50 (µM) in AR Reporter Assay |

| Enzalutamide (Control) | 0.15 |

| 5,6,7-Trifluoro-1H-indole | 5.2 |

| Indole (unsubstituted) | >100 |

-

Interpretation: An IC50 of 5.2 µM would indicate that 5,6,7-trifluoro-1H-indole is a moderately potent AR antagonist. The lack of activity from the parent indole would confirm that the trifluoro substitution is essential for activity, providing a strong rationale for a medicinal chemistry program.

Detailed Protocol: Kinase Inhibition Profiling

Indoles and azaindoles are classic "hinge-binding" motifs that interact with the ATP-binding site of protein kinases.[14][20] The trifluorinated ring could form favorable interactions within this pocket.

3.2.1. Experimental Rationale

An initial broad kinase panel screen is the most efficient way to identify potential kinase targets. A single-point high-concentration screen (e.g., at 10 µM) against a large panel (e.g., >400 kinases) can quickly identify "hits." Follow-up dose-response assays on these hits will determine their IC50 values and thus their potency and selectivity.

3.2.2. Step-by-Step Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)

-

Assay Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP at a concentration near its Km value in the appropriate kinase buffer.

-

Compound Addition: Add 5,6,7-trifluoro-1H-indole at a final concentration of 10 µM. Include a DMSO vehicle control (0% inhibition) and a potent, broad-spectrum kinase inhibitor like Staurosporine as a positive control (100% inhibition).

-

Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction.

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis: Calculate the percent inhibition for the test compound relative to the controls. Hits are typically defined as compounds causing >50% or >75% inhibition.

-

Follow-up: For any identified hits, repeat the assay with a 10-point dose-response curve to determine the IC50 value.

3.2.3. Hypothetical Data & Interpretation

| Kinase Target | % Inhibition @ 10 µM | Follow-up IC50 (µM) |

| VEGFR-2 | 89% | 0.95 |

| CDK9 | 81% | 2.1 |

| EGFR | 15% | > 50 |

| SRC | 22% | > 50 |

-

Interpretation: This profile suggests that 5,6,7-trifluoro-1H-indole is a relatively potent and selective inhibitor of VEGFR-2 and CDK9. This dual inhibition could be highly valuable in an oncology setting, as it would target both angiogenesis and transcription. The next step would be to confirm this activity in a cell-based assay by measuring the phosphorylation of downstream targets (e.g., p-ERK for the VEGFR pathway).

Conclusion and Future Directions

The available evidence strongly positions 5,6,7-trifluoro-1H-indole as a high-value scaffold for drug discovery. The most immediate and promising therapeutic target is the Androgen Receptor , based on potent activity demonstrated by a closely related derivative in advanced models of prostate cancer.[11][12] This avenue should be prioritized, starting with the validation assays described herein.

Concurrently, the well-established role of fluorinated indoles as kinase inhibitors warrants a broad screening campaign.[13] A profile showing potent and selective inhibition of key oncogenic or inflammatory kinases could open up entirely new therapeutic applications. Finally, its potential as an antimicrobial or CNS-active agent should not be discounted and could be explored through phenotypic screening.[16][18]

The journey from a core scaffold to a clinical candidate is arduous, but 5,6,7-trifluoro-1H-indole presents a scientifically sound and compelling starting point. The experimental frameworks provided in this guide offer a clear, validated path for researchers to begin unlocking its full therapeutic potential.

References

- Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics. (2025). Vertex AI Search.

- Development of indole derivatives as inhibitors targeting STING-dependent inflammation. (2025). Bioorganic & Medicinal Chemistry.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances.

- Synthesis, antimicrobial activity, and molecular docking study of fluorine-substituted indole-based imidazolines. (2018). Medicinal Chemistry Research.

- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Molecules.

- Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Vertex AI Search.

- Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione deriv

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). Molecules.

- Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. (2022).

- Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers. (2019). European Journal of Medicinal Chemistry.

- Basic mechanism of action for indole containing anti-lung cancer drugs. (2025).

- Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (2009). Future Medicinal Chemistry.

- Fluorinated indole-imidazole conjugates: Selective, orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers. (2019).

- The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (2015). Current Pharmaceutical Design.

- Development of 2-(5,6,7-Trifluoro-1 H -Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer. (2021).

- Indole-Based Compounds in the Development of Anti-Neurodegener

- Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. (2026). RSC Medicinal Chemistry.

- Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. (2024). Journal of Chemical Biology & Pharmaceutical Chemistry.

- Development of 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer. (2021). Journal of Medicinal Chemistry.

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023).

- Fluorine-containing indoles: Synthesis and biological activity. (2018).

- 7-Fluoro-1H-Indole Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.

- Azaindole Therapeutic Agents. (2020). Progress in Heterocyclic Chemistry.

- dimethyl-1H-pyrrol-1-yl)-1H-indole as a Potential Enzyme Inhibitor. (2025). BenchChem.

- The Azaindole Framework in the Design of Kinase Inhibitors. (2016). Molecules.

- New indole and 7-azaindole derivatives as protein kinase inhibitors. (2020). Doctoral Thesis.

Sources

- 1. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]

- 14. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 16. en.uaeh.edu.mx [en.uaeh.edu.mx]

- 17. ajchem-b.com [ajchem-b.com]

- 18. Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of 5,6,7-Trifluoro-1H-indole via Tandem Sonogashira/Cyclization

Introduction & Strategic Rationale

Polyfluorinated indoles are highly privileged scaffolds in modern medicinal chemistry. The strategic incorporation of fluorine atoms at the 5, 6, and 7 positions of the indole core dramatically lowers the pKa of the N-H bond, increases lipophilicity, and modulates the electronic nature of the aromatic system. This specific substitution pattern has been critical in probing cation–π interactions in nicotinic acetylcholine receptors [1] and in the development of potent, orally available androgen receptor (AR) antagonists for castration-resistant prostate cancer [2].

Synthesizing highly fluorinated indoles presents unique regiochemical challenges. Traditional methods, such as the Bartoli indole synthesis (using vinylmagnesium bromide and a nitroarene), often fail or proceed with poor regioselectivity when applied to highly substituted fluoronitrobenzenes. Similarly, the Hemetsberger synthesis requires the handling of potentially explosive ethyl azidoacetate at elevated temperatures.

To overcome these limitations, the most robust, scalable, and regioselective approach is a two-step Palladium-catalyzed Sonogashira cross-coupling followed by a Copper-mediated tandem desilylation/cyclization [3]. By starting with the commercially available 2,3,4-trifluoro-6-iodoaniline, the regiochemistry of the final indole is unambiguously locked, ensuring a high-fidelity synthesis.

Mechanistic Pathway & Workflow

The synthesis relies on a precise sequence of transition-metal-mediated transformations. In the first step, a Sonogashira coupling attaches a protected alkyne (trimethylsilylacetylene) to the ortho-position of the aniline. In the second step, thermal conditions in the presence of Cu(I) drive the cleavage of the labile C-Si bond, generating a terminal alkyne in situ. The Cu(I) species then π-coordinates to the alkyne, lowering the LUMO energy and facilitating a nucleophilic 5-endo-dig cyclization by the adjacent amine to forge the pyrrole ring.

Fig 1: Two-step synthesis of 5,6,7-trifluoro-1H-indole via Sonogashira coupling and cyclization.

Fig 2: Mechanism of Cu(I)-mediated tandem desilylation and 5-endo-dig cyclization.

Comparative Optimization Data

The cyclization of the intermediate 2-alkynylaniline can be achieved via multiple catalytic systems. The table below summarizes the quantitative data driving the selection of the CuI/DMF system for this specific protocol.

Table 1: Optimization of Cyclization Conditions for Polyfluorinated 2-Alkynylanilines

| Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Note |

| CuI (1.0 eq) | DMF | 100 | 4 | 82 | Optimal: One-pot desilylation and cyclization via Cu-acetylide. |

| KOH (2.0 eq) | MeCN | 80 | 12 | 75 | Base-mediated desilylation; slower nucleophilic attack. |

| PdCl₂ (0.05 eq) | MeCN | 80 | 6 | 88 | Excellent yield, but requires prior isolation of the terminal alkyne. |

| TBAF (1.5 eq) | THF | 65 | 16 | 45 | Incomplete cyclization; primarily yields the uncyclized terminal alkyne. |

Data synthesized from comparative methodology studies on fluorinated alkynylanilines [3].

Detailed Experimental Protocols

Step 1: Synthesis of 2,3,4-Trifluoro-6-((trimethylsilyl)ethynyl)aniline

Causality Focus: Oxygen exclusion is critical. O₂ rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex and induces unwanted Glaser homocoupling of the alkyne.

-

Preparation & Degassing : To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add triethylamine (Et₃N, 40 mL). Degas the solvent by sparging with ultra-high purity Argon for at least 15 minutes.

-

Catalyst Loading : Briefly open the flask under a positive flow of Argon and add 2,3,4-trifluoro-6-iodoaniline (5.0 g, 18.3 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.64 g, 0.91 mmol, 0.05 equiv), and Copper(I) iodide (CuI, 0.35 g, 1.83 mmol, 0.10 equiv).

-

Note: CuI serves as a co-catalyst, forming a highly nucleophilic copper acetylide that transmetalates with the Pd(II)-aryl complex magnitudes faster than the alkyne alone.

-

-

Alkyne Addition : Syringe in trimethylsilylacetylene (TMSA, 3.1 mL, 22.0 mmol, 1.2 equiv) dropwise over 5 minutes. The solution will rapidly darken from yellow to deep brown/black, indicating the formation of the active Pd(0) species and subsequent oxidative addition.

-

Reaction & Validation : Stir the mixture at room temperature for 14 hours.

-

Self-Validation Checkpoint: Analyze via TLC (9:1 Hexane/EtOAc). The starting material (R_f ~ 0.6) should be completely consumed, replaced by a highly UV-active, less polar spot (R_f ~ 0.8). LC-MS should confirm the mass shift from m/z 273 [M+H]⁺ to 244 [M+H]⁺.

-

-

Workup : Dilute the mixture with EtOAc (100 mL) and filter through a pad of Celite to remove precipitated triethylammonium iodide salts and Pd black. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to afford the intermediate as a pale yellow oil.

Step 2: Tandem Desilylation and Cyclization to 5,6,7-Trifluoro-1H-indole

Causality Focus: DMF is selected as the solvent because its high boiling point permits the thermal energy required for desilylation, while its polar nature stabilizes the Cu(I) transition states during the 5-endo-dig cyclization.

-

Reaction Setup : Dissolve the purified 2,3,4-trifluoro-6-((trimethylsilyl)ethynyl)aniline (3.5 g, 14.4 mmol, 1.0 equiv) in anhydrous DMF (30 mL) in a round-bottom flask.

-

Activation : Add Copper(I) iodide (CuI, 2.74 g, 14.4 mmol, 1.0 equiv). While catalytic CuI can work, stoichiometric CuI ensures rapid, complete conversion by acting as both a desilylating agent and a π-activator for the alkyne [1].

-

Thermal Cyclization : Attach a reflux condenser, purge the system with Argon, and heat the mixture to 100 °C using an oil bath for 4–6 hours.

-

Validation :

-

Self-Validation Checkpoint: Monitor by TLC (8:2 Hexane/EtOAc). The disappearance of the alkyne intermediate will coincide with the appearance of a new, highly fluorescent spot under 254 nm UV light.

-

Indole Confirmation: Spray the TLC plate with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic ethanol) and heat. The product spot will rapidly turn deep pink/purple, confirming the formation of the electron-rich pyrrole ring of the indole.

-

-

Workup & Purification : Cool the reaction to room temperature. Quench by pouring into a mixture of EtOAc (150 mL) and 5% aqueous NH₄OH (100 mL). The ammonia complexes the copper, pulling it into the aqueous layer as a deep blue [Cu(NH₃)₄]²⁺ complex, preventing heavy metal contamination of the product. Separate the layers, wash the organic layer with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate.

-

Final Isolation : Purify by flash chromatography (gradient: 100% Hexanes to 85:15 Hexanes/EtOAc) to yield 5,6,7-trifluoro-1H-indole as an off-white crystalline solid.

Analytical Validation Parameters

To ensure the scientific integrity of the synthesized compound, verify the following analytical parameters:

-

LC-MS (ESI+) : Expected [M+H]+ at m/z 172.0.

-

¹H NMR (400 MHz, CDCl₃) :

-

δ 8.35 (br s, 1H, N-H)

-

δ 7.28 (dd, J=3.2,2.4 Hz, 1H, C2-H)

-

δ 7.15 (ddd, J=10.5,6.2,2.0 Hz, 1H, C4-H)

-

δ 6.55 (dd, J=3.2,2.0 Hz, 1H, C3-H)

-

-

¹⁹F NMR (376 MHz, CDCl₃) : Three distinct multiplets between δ -135.0 and -170.0 ppm, confirming the preservation of the 5,6,7-trifluoro pattern.

References

-

Zhong, W., Gallivan, J. P., Zhang, Y., Li, L., Lester, H. A., & Dougherty, D. A. (1998). "From ab initio quantum mechanics to molecular neurobiology: A cation–π binding site in the nicotinic receptor." Proceedings of the National Academy of Sciences, 95(21), 12088–12093.[Link]

-

Leblanc, E., Ban, F., Cavga, A. D., Lawn, S., Huang, C.-C. F., Mohan, S., ... & Cherkasov, A. (2021). "Development of 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer." Journal of Medicinal Chemistry, 64(20), 14924–14941.[Link]

-

Shchegolkov, E. V., Burgart, Y. V., & Saloutin, V. I. (2019). "Transformations of fluorinated 2-alkynylanilines under various catalytic systems." Journal of Fluorine Chemistry, 225, 109394.[Link]

Application Note: Palladium-Catalyzed Methodologies for the Synthesis of Trifluoroindoles

Executive Summary

The incorporation of the trifluoromethyl (–CF₃) and trifluoroethyl (–CH₂CF₃) groups into the indole scaffold profoundly enhances metabolic stability, lipophilicity, and target binding affinity in drug development[1]. However, the synthesis of fluoroalkylated indoles traditionally suffers from poor regiocontrol due to the inherent nucleophilicity of the C3 position. Transition-metal catalysis, particularly palladium, bypasses this limitation through directed C–H activation or intramolecular cyclization[1].

This application note provides validated, palladium-catalyzed protocols for synthesizing regioselective trifluoroindoles, specifically focusing on 2-(trifluoromethyl)indoles and C7-trifluoromethylated derivatives.

Mechanistic Logic and Pathway Dynamics

Pathway A: Pd(0)-Catalyzed Intramolecular C(sp³)–H Functionalization

Trifluoroacetimidoyl chlorides, easily derived from widely available o-methylanilines, serve as stable electrophilic precursors[2]. The Pd(0) catalyst undergoes oxidative addition into the C–Cl bond. The critical step is the base-assisted C(sp³)–H activation of the adjacent methyl group, forming a palladacycle. Reductive elimination and subsequent tautomerization yield the 2-(trifluoromethyl)indole[2]. This method avoids the use of expensive electrophilic trifluoromethylating reagents[2].

Catalytic cycle for Pd(0)-catalyzed synthesis of 2-(trifluoromethyl)indoles.

Pathway B: Pd(II)-Catalyzed Direct C7-Trifluoromethylation

For late-stage functionalization, removable directing groups (e.g., pyrimidine) are employed on the indoline nitrogen[3]. The Pd(II) catalyst coordinates to the directing group, selectively activating the C7 position. Utilizing Umemoto's reagent as a CF₃ radical precursor and Cu(II) as an oxidant, the reaction proceeds with excellent regioselectivity[3],[4]. The indoline can then be oxidized to the corresponding indole[3].

Quantitative Data: Reaction Optimization

To establish a robust protocol, the choice of ligand and palladium source is critical. Table 1 summarizes the optimization landscape for the synthesis of 2-(trifluoromethyl)indoles, demonstrating the necessity of electron-rich, bulky ligands to drive the oxidative addition and stabilize the palladacycle[2].

Table 1: Optimization of Pd-Catalyzed C(sp³)–H Functionalization

| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |

| 1 | Pd₂(dba)₃ | PPh₃ | Cs₂CO₃ | Toluene | 15 |

| 2 | Pd₂(dba)₃ | PCy₃ | Cs₂CO₃ | Toluene | >95 |

| 3 | Pd(OAc)₂ | PCy₃ | Cs₂CO₃ | Toluene | 45 |

| 4 | Pd₂(dba)₃ | S-IPr | t-BuONa | Dioxane | 87 |

Expert Insight: PCy₃ and S-IPr provide optimal steric bulk and electron donation, maximizing conversion with catalyst loadings as low as 1 mol%[2].

Experimental Protocols

Protocol A: Synthesis of 2-(Trifluoromethyl)indoles via Pd(0) Catalysis

Objective: Conversion of N-aryl trifluoroacetimidoyl chlorides to 2-(trifluoromethyl)indoles[2].

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.5 mol%, yielding 1 mol% active Pd), PCy₃ (2 mol%), and Cs₂CO₃ (1.5 equivalents).

-

Causality & Expert Insight: The glovebox environment is strictly required because the active Pd(0)-PCy₃ species is highly sensitive to oxygen, which would prematurely oxidize the catalyst and halt the cycle. Cs₂CO₃ is selected because the cesium cation enhances the solubility of the carbonate in non-polar solvents, facilitating the crucial concerted metalation-deprotonation (CMD) during C(sp³)–H activation.

-

-

Substrate Addition: Dissolve the trifluoroacetimidoyl chloride (1.0 mmol) in anhydrous toluene (0.2 M concentration) and add it to the vessel.

-

Causality & Expert Insight: Toluene provides the optimal boiling point and non-polar environment to stabilize the intermediate palladacycle without coordinating to the metal center (unlike THF or DMF, which can act as competing ligands and poison the catalyst).

-

-

Thermal Activation: Seal the tube, remove it from the glovebox, and stir the mixture at 110 °C for 12 hours.

-

Causality & Expert Insight: The high temperature is necessary to overcome the activation energy barrier of the C(sp³)–H bond cleavage, which is the rate-determining step in this catalytic cycle[2].

-

-

Workup and Isolation: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (hexane/ethyl acetate).

Self-Validation & Quality Control:

-

In-Process Control: Monitor the reaction via ¹⁹F NMR. The starting imidoyl chloride typically exhibits a CF₃ singlet around -68 ppm. As the reaction proceeds, this peak will diminish, and a new singlet corresponding to the 2-(trifluoromethyl)indole will emerge around -60 to -62 ppm. The reaction is deemed complete when the starting material peak is <2% relative to the product.

Protocol B: Regioselective C7-Trifluoromethylation of Indolines

Objective: Direct C7-trifluoromethylation using Umemoto's reagent, followed by sequential oxidation/deprotection to the corresponding indole[3],[1].

Step-by-Step Methodology:

-

Catalyst and Oxidant Assembly: In a reaction vial, combine the N-pyrimidyl indoline (1.0 mmol), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (2.0 equiv), and Umemoto's reagent (1.5 equiv)[3].

-

Causality & Expert Insight: Pd(OAc)₂ acts as the precatalyst, guided exclusively to the C7 position by the pyrimidine directing group. Cu(OAc)₂ is essential as a terminal oxidant to reoxidize the palladium species and facilitate the generation of the CF₃ radical from Umemoto's reagent[3].

-

-

Solvent and Additive: Add a mixture of DCE/HFIP (hexafluoroisopropanol) (4:1 v/v) to the vial.

-

Causality & Expert Insight: HFIP is a critical hydrogen-bond donating solvent. It stabilizes the radical intermediates and enhances the electrophilicity of the palladium center, significantly accelerating the C–H activation step.

-

-

Reaction Execution: Stir the mixture at 80 °C for 24 hours under an argon atmosphere.

-

Sequential Oxidation/Deprotection: To obtain the fully aromatic indole, treat the crude C7-trifluoromethylated indoline intermediate with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 100 °C, followed by directing group removal using standard basic hydrolysis (NaOH/EtOH)[3].

-

Causality & Expert Insight: DDQ facilitates the dehydrogenation of the indoline core to the indole. The pyrimidine group, having served its purpose for regiocontrol, is cleaved to yield the free N–H C7-trifluoromethylindole[3].

-

Self-Validation & Quality Control:

-

Regioselectivity Check: Conduct ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) NMR on the isolated product. A strong correlation between the CF₃ fluorine atoms and the C6-proton of the indole ring unequivocally confirms C7-regioselectivity, ruling out C2 or C3 functionalization.

Troubleshooting Guide

-

Issue: High levels of unreacted starting material in Protocol A.

-

Root Cause: Catalyst deactivation via oxygen exposure or insufficient base solubility.

-

Corrective Action: Verify the integrity of the glovebox atmosphere. Ensure Cs₂CO₃ is finely milled and rigorously dried under a vacuum at 150 °C for 12 hours prior to use.

-

-

Issue: Poor regioselectivity or C5-functionalization in Protocol B.

-

Root Cause: Failure of the directing group coordination.

-

Corrective Action: Ensure the pyrimidine directing group is fully intact before the reaction. If steric hindrance on the substrate prevents bidentate coordination, consider switching to a less sterically demanding solvent or increasing the reaction temperature slightly to overcome the coordination barrier.

-

References

-

Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent | Organic Letters - ACS Publications. acs.org.[Link]

-

Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent - PubMed. nih.gov.[Link]

-

Recent Advancements in Trifluoromethylation Strategies for Indoles, Oxindoles and Indolines - Kumar - 2024 - ChemistrySelect - Wiley Online Library. doi.org.[Link]

-

Regioselective Palladium-Catalyzed C-H Bond Trifluoroethylation of Indoles: Exploration and Mechanistic Insight | Request PDF - ResearchGate. researchgate.net.[Link]

-

2-(Trifluoromethyl)indoles via Pd(0)-Catalyzed C(sp³)–H Functionalization of Trifluoroacetimidoyl Chlorides | Organic Letters - ACS Publications. acs.org.[Link]

Sources

Application Note: Fischer Indole Synthesis of Trifluoroindoles

Strategic Overview

Trifluoromethylated indoles are highly privileged scaffolds in modern drug discovery. The incorporation of a trifluoromethyl ( −CF3 ) group significantly enhances a molecule's lipophilicity, metabolic stability, and membrane permeability. While the Fischer Indole Synthesis (FIS) remains one of the most robust and classical methods for constructing the indole core[1], the synthesis of trifluoroindoles using CF3 -substituted arylhydrazines presents unique thermodynamic and kinetic hurdles that require precise protocol modifications.

Mechanistic Causality & The "Deactivation" Challenge

The classic FIS proceeds through four main stages: hydrazone formation, tautomerization to an enehydrazine, a [3,3]-sigmatropic rearrangement, and finally rearomatization with the loss of ammonia[1].

The Causality of Experimental Choices: When utilizing substrates like 4-(trifluoromethyl)phenylhydrazine, the strongly electron-withdrawing −CF3 group exerts a powerful inductive (-I) and mesomeric (-M) pull on the aromatic ring. This electron deficiency significantly destabilizes the transition state during the critical C–C bond-forming [3,3]-sigmatropic rearrangement. Consequently, the reaction becomes sluggish or stalls completely under the mild acidic conditions (e.g., pure acetic acid) that are typically sufficient for electron-rich indoles.

To overcome this thermodynamic barrier, a two-stage acidification strategy is employed[2].

-

Stage 1 (Mild Acid): Initial hydrazone formation is conducted in glacial acetic acid (AcOH). This prevents premature, low-yielding rearrangement pathways and minimizes side reactions before the intermediate is fully formed.

-

Stage 2 (Strong Acid): Once the hydrazone is established, a strong Brønsted acid (concentrated H2SO4 ) is introduced. The high acidity forces the equilibrium toward the enehydrazine tautomer and provides the necessary activation energy to drive the [3,3]-sigmatropic rearrangement to completion[2].

Fig 1. Mechanistic pathway of the Fischer Indole Synthesis highlighting the rate-limiting step.

Quantitative Data Presentation

The electronic nature of the arylhydrazine directly dictates the required catalytic stringency and expected yield. The table below summarizes the kinetic penalty introduced by the −CF3 group compared to other substituents.

Table 1: Impact of Arylhydrazine Electronics on FIS Yields (Cyclohexanone model)

| Arylhydrazine Substituent | Electronic Nature | Required Acid Catalyst | Reaction Time | Typical Yield (%) |

| 4-Methoxy | Strongly Electron-Donating | AcOH only | 1.0 h | 85 - 92% |

| 4-Methyl | Electron-Donating | AcOH only | 1.5 h | 80 - 88% |

| Unsubstituted (H) | Neutral | AcOH only | 2.0 h | 75 - 85% |

| 4-Chloro | Mildly Electron-Withdrawing | AcOH + H2SO4 (cat.) | 3.0 h | 65 - 75% |

| 4-Trifluoromethyl | Strongly Electron-Withdrawing | AcOH + H2SO4 (excess) | 3.5 - 5.0 h | 45 - 60% |

Experimental Methodology: Synthesis of 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole

This protocol utilizes cyclohexanone as the model ketone to generate a 5-trifluoromethylindole core (denoted as the 6-position on the tetrahydrocarbazole scaffold).

Materials:

-

4-(Trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq, 10.0 mmol)

-

Cyclohexanone (1.1 eq, 11.0 mmol)

-

Anhydrous Sodium Acetate (1.0 eq, 10.0 mmol)

-

Glacial Acetic Acid (20 mL)

-

Concentrated Sulfuric Acid ( H2SO4 , 2.0 mL)

Step-by-Step Protocol:

-

Free-Basing the Hydrazine: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-(trifluoromethyl)phenylhydrazine hydrochloride and anhydrous sodium acetate in glacial acetic acid. Causality: The hydrazine is supplied as a hydrochloride salt to prevent air oxidation. Sodium acetate acts as a mild base to liberate the free, nucleophilic hydrazine in situ without raising the pH enough to halt the acid-catalyzed condensation.

-

Ketone Addition: Add cyclohexanone dropwise to the suspension at room temperature.

-

Hydrazone Formation: Heat the mixture to 70°C and stir for 75 minutes. Causality: Heating in mild acid ensures complete conversion to the arylhydrazone while preventing the degradation of starting materials[2].

-

Acid-Catalyzed Rearrangement: Carefully add concentrated H2SO4 (2.0 mL) dropwise to the reaction mixture at 70°C. Caution: This addition is highly exothermic. The mixture will rapidly darken from pale yellow to deep brown.

-

Cyclization: Maintain the reaction temperature at 70°C for an additional 2 to 3 hours to force the [3,3]-sigmatropic rearrangement.

-

Quench: Cool the mixture to room temperature and pour it slowly over 100 g of crushed ice to quench the strong acid.

-

Neutralization & Extraction: Carefully neutralize the aqueous phase with 10 M NaOH until the pH reaches 7-8. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-